molecular formula C12H14N2OS B1479709 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol CAS No. 2098020-52-9

2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol

Cat. No.: B1479709
CAS No.: 2098020-52-9
M. Wt: 234.32 g/mol
InChI Key: BJDDIKZVPNVTIP-UHFFFAOYSA-N
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Description

2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available thiophene derivatives and cyclopentapyrrole frameworks. The synthetic pathway generally includes:

  • Formation of the Cyclopentapyrrole Core : This step involves cyclization reactions that incorporate the thiophene moiety.
  • Functionalization : The introduction of the hydroxyl group at the ethan-1-ol position is achieved through various methods such as reduction or substitution reactions.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against human colon adenocarcinoma cell lines such as HT-29 and LS180.
  • Mechanism of Action : The anticancer effects were attributed to the induction of cell cycle arrest at the G1 phase, which was linked to the up-regulation of tumor suppressor proteins like p27 KIP1 and down-regulation of cyclin D1 and CDK4 proteins .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent:

  • In Vitro Studies : The compound inhibited the production of pro-inflammatory cytokines in activated macrophages.
  • Mechanistic Insights : It was found to modulate signaling pathways associated with inflammation, including NF-kB and MAPK pathways.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects:

  • Model Systems : The compound was evaluated in models of neurodegenerative diseases.
  • Findings : It exhibited protective effects against oxidative stress-induced neuronal cell death, suggesting a role in mitigating neurodegeneration .

Data Summary

PropertyObservation
Anticancer ActivitySignificant inhibition of HT-29 and LS180 cells
Cell Cycle ArrestG1 phase arrest via p27 KIP1 up-regulation
Anti-inflammatoryReduced cytokine production in macrophages
NeuroprotectiveProtection against oxidative stress

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds within the same class:

  • Study on Analog Compounds : Research on related pyrazole derivatives indicated a broad spectrum of biological activities including antimicrobial and anticancer properties .
  • Mechanistic Studies : Detailed mechanistic studies using flow cytometry and Western blotting techniques have elucidated pathways affected by these compounds, highlighting their potential therapeutic applications .

Properties

IUPAC Name

2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-7-6-14-10-4-1-3-9(10)12(13-14)11-5-2-8-16-11/h2,5,8,15H,1,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDIKZVPNVTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CC=CS3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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